molecular formula C11H19N3O3S2 B15111796 N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

Cat. No.: B15111796
M. Wt: 305.4 g/mol
InChI Key: PIQZNICMBDFBTL-UHFFFAOYSA-N
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Description

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is a chemical compound with a unique structure that includes a thiadiazole ring substituted with a butylsulfonyl group and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide typically involves the reaction of 5-(butylsulfonyl)-1,3,4-thiadiazole with 3-methylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques. The use of continuous flow reactors and automated systems can also enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the thiadiazole ring can produce amine derivatives .

Scientific Research Applications

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
  • 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine

Uniqueness

N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a butylsulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H19N3O3S2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

InChI

InChI=1S/C11H19N3O3S2/c1-4-5-6-19(16,17)11-14-13-10(18-11)12-9(15)7-8(2)3/h8H,4-7H2,1-3H3,(H,12,13,15)

InChI Key

PIQZNICMBDFBTL-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)CC(C)C

Origin of Product

United States

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